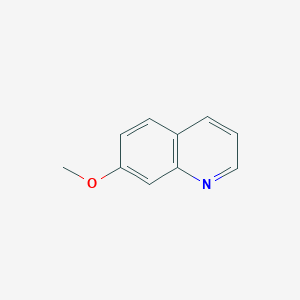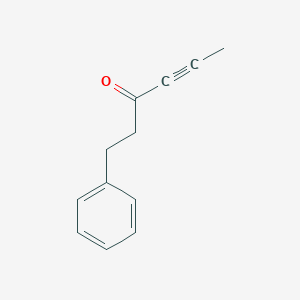
1-Hydroxyphenanthren
Übersicht
Beschreibung
1-Hydroxyphenanthrene, also known as phenanthren-1-ol, is a phenanthrol and a human metabolite of phenanthrene. It is a polycyclic aromatic hydrocarbon (PAH) that can be detected in the urine of individuals exposed to PAHs. This compound is also used as a marker for PAH pollution in marine environments .
Wissenschaftliche Forschungsanwendungen
1-Hydroxyphenanthrene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their metabolites.
Biology: Researchers use it to investigate the metabolic pathways of PAHs in living organisms.
Medicine: It serves as a biomarker for PAH exposure, aiding in the assessment of environmental and occupational health risks.
Industry: It is employed in environmental monitoring to detect and quantify PAH pollution in various ecosystems .
Wirkmechanismus
Target of Action
1-Hydroxyphenanthrene, also known as 1-Phenanthrol, is a phenanthrol and a human metabolite of phenanthrene . It can be detected in the urine of persons exposed to polycyclic aromatic hydrocarbons (PAHs)
Biochemical Pathways
1-Hydroxyphenanthrene is involved in the biodegradation of phenanthrene. The model fungus Cunninghamella elegans produces a glucoside conjugate of 1-Hydroxyphenanthrene (phenanthrene 1-O-beta-glucose) in the case of the biodegradation of phenanthrene . This suggests that 1-Hydroxyphenanthrene may play a role in the metabolism and detoxification of PAHs.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Hydroxyphenanthrene. For instance, it has been found that the adsorption of phenanthrene and its monohydroxy derivatives, including 1-Hydroxyphenanthrene, on polyvinyl chloride microplastics in aqueous solution is influenced by the presence of functional groups such as the hydroxyl group . This suggests that environmental factors such as the presence of microplastics and the chemical properties of the environment can influence the action of 1-Hydroxyphenanthrene.
Biochemische Analyse
Biochemical Properties
1-Hydroxyphenanthrene interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biodegradation of phenanthrene by the model fungus Cunninghamella elegans, which produces a glucoside conjugate of 1-Hydroxyphenanthrene . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
1-Hydroxyphenanthrene influences cell function in several ways. It has been associated with hypertension in adults, indicating its potential impact on cell signaling pathways, gene expression, and cellular metabolism
Dosage Effects in Animal Models
The effects of 1-Hydroxyphenanthrene can vary with different dosages in animal models. While specific dosage effects have not been detailed in the available literature, it is known that exposure to PAHs, including 1-Hydroxyphenanthrene, can have various health effects .
Metabolic Pathways
1-Hydroxyphenanthrene is involved in several metabolic pathways. It is a metabolite of phenanthrene and can interact with various enzymes or cofactors
Vorbereitungsmethoden
1-Hydroxyphenanthrene can be synthesized through various methods. One common approach involves the biodegradation of phenanthrene by the fungus Cunninghamella elegans, which produces a glucoside conjugate of 1-hydroxyphenanthrene . Industrial production methods often involve the extraction and purification of phenanthrene from coal tar, followed by chemical modification to introduce the hydroxyl group at the desired position .
Analyse Chemischer Reaktionen
1-Hydroxyphenanthrene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxyphenanthrene belongs to the class of phenanthrols, which are compounds containing a phenanthrene structure with a hydroxyl group attached. Similar compounds include:
- 2-Hydroxyphenanthrene
- 3-Hydroxyphenanthrene
- 4-Hydroxyphenanthrene
- 1-Hydroxypyrene
Compared to these compounds, 1-hydroxyphenanthrene is unique in its specific metabolic pathways and its use as a biomarker for PAH exposure .
Eigenschaften
IUPAC Name |
phenanthren-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBXZWADMKOZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872758 | |
| Record name | 1-Hydroxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2433-56-9, 30774-95-9 | |
| Record name | 1-Hydroxyphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxyphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030774959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenanthrenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HYDROXYPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1FTF7MUY7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 1-hydroxyphenanthrene (1-OHPHE) and how are humans exposed to it?
A1: 1-OHPHE is a metabolite of phenanthrene, a PAH formed during incomplete combustion of organic matter like fossil fuels, wood, and tobacco. Humans are exposed to phenanthrene primarily through inhalation of contaminated air, ingestion of contaminated food and water, and dermal contact with contaminated soil or products. [, , , , , ]
Q2: How is exposure to 1-OHPHE measured in humans?
A2: Exposure to 1-OHPHE is typically assessed by measuring its concentration in urine. This is because 1-OHPHE is a primary metabolite of phenanthrene and is excreted in urine. [, , , , , , , , , , , , , , ]
Q3: Are there certain occupations associated with higher levels of 1-OHPHE?
A3: Yes, studies have shown that workers in certain industries, such as coke oven workers, steel foundry workers, grill workers, and firefighters, tend to have higher levels of 1-OHPHE compared to the general population. This is likely due to increased exposure to PAHs in these occupational settings. [, , , , ]
Q4: Does smoking influence 1-OHPHE levels?
A4: Yes, smoking is a significant source of PAH exposure, and studies have consistently found higher levels of urinary 1-OHPHE in smokers compared to non-smokers. [, , , , , ]
Q5: Can second-hand smoke exposure contribute to 1-OHPHE levels?
A5: Yes, studies have demonstrated that exposure to second-hand smoke, both at home and in the workplace, is associated with elevated levels of 1-OHPHE in urine. [, , ]
Q6: What are the potential health effects associated with 1-OHPHE exposure?
A6: Research suggests that exposure to 1-OHPHE, often as part of mixed PAH exposure, may be linked to several health issues, including:
- Respiratory Issues: Reduced lung function, emphysema, chronic bronchitis, and asthma. [, , ]
- Endocrine Disruption: Altered thyroid hormone levels in both males and females. [, ]
- Reproductive Health: Associations with increased testosterone in males and estradiol in females. []
- Other Conditions: Links to periodontitis, urinary incontinence, kidney stones, depression, and childhood obesity. [, , , , ]
Q7: How might 1-OHPHE contribute to these health problems?
A7: The exact mechanisms are still under investigation, but some proposed mechanisms include:
- Oxidative Stress: PAHs, including phenanthrene and its metabolites, are known to induce oxidative stress, which can damage cells and contribute to various diseases. []
- Inflammation: Exposure to 1-OHPHE has been associated with systemic inflammation, a key factor in many chronic diseases. [, ]
- Endocrine Disruption: PAHs can interfere with the endocrine system by mimicking or blocking hormones, potentially leading to developmental and reproductive issues. [, , ]
Q8: Is there a link between 1-OHPHE and Chronic Obstructive Pulmonary Disease (COPD)?
A8: Yes, research suggests a link between exposure to environmental PAHs, including 1-OHPHE, and an increased risk of COPD. Systemic inflammation is believed to play a mediating role in this association. [, ]
Q9: How does iodine status influence the relationship between 1-OHPHE and thyroid function?
A9: Studies indicate that iodine status can modify the association between PAH exposure, including 1-OHPHE, and thyroid hormone levels. The specific interactions appear to differ between adolescents and adults and vary depending on factors like sex and smoking status. []
Q10: What is the significance of finding 1-OHPHE in fish bile?
A10: The presence of 1-OHPHE in fish bile serves as a biomarker of PAH exposure in aquatic environments. Measuring 1-OHPHE levels in fish can help assess the extent of PAH contamination in water bodies. [, , ]
Q11: What is the molecular formula and weight of 1-OHPHE?
A11: The molecular formula of 1-OHPHE is C14H10O, and its molecular weight is 194.23 g/mol. []
Q12: What are the common analytical methods used to measure 1-OHPHE in biological samples?
A12: Common techniques include:
- High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence detection, HPLC is widely used for separating and quantifying 1-OHPHE in urine and bile samples. [, , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive and specific method is used to measure 1-OHPHE and other PAH metabolites in various biological matrices. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B23522.png)
![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)
![4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B23524.png)


![Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B23531.png)
![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)






